Product packaging for Coronarin B(Cat. No.:)

Coronarin B

Cat. No.: B14815837
M. Wt: 334.4 g/mol
InChI Key: FTQNGEYQJGYGFY-BRMFVYFYSA-N
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Description

Coronarin B is a labdane diterpene isolated from plants of the Zingiberaceae family, such as Hedychium coronarium and Roscoea purpurea. Labdane diterpenes are characterized by their bicyclic carbon skeleton and diverse bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial effects . This compound is presumed to exhibit similar mechanisms, such as apoptosis induction and cell cycle modulation, based on its structural homology to Coronarin D .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B14815837 Coronarin B

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

7-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde

InChI

InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3/t15?,16-,17?,18+,20-/m0/s1

InChI Key

FTQNGEYQJGYGFY-BRMFVYFYSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C3C=C(CC(OO3)O)C=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C

Origin of Product

United States

Preparation Methods

Natural Extraction and Isolation of Coronarin B

Plant Material Selection and Preprocessing

This compound is primarily isolated from Hedychium coronarium rhizomes, which are harvested during the flowering stage to maximize diterpene content. The plant material is authenticated taxonomically, washed, shade-dried, and ground into a fine powder to facilitate solvent penetration.

Solvent Extraction and Fractionation

The powdered rhizomes undergo Soxhlet extraction using polar solvents such as methanol or ethanol (70–100% v/v) for 8–24 hours. For example, a 1.0 kg sample of rhizomes extracted with methanol yielded 90.0 g of crude extract after solvent evaporation. The crude extract is then partitioned sequentially using solvents of increasing polarity:

  • Chloroform : Removes non-polar constituents.
  • Ethyl acetate : Enriches medium-polarity diterpenes.
  • Aqueous layer : Retains highly polar compounds.

The chloroform fraction, which contains labdane diterpenes, is subjected to silica gel column chromatography. Elution with gradients of n-hexane-acetone (100:1 to 1:1 v/v) separates diterpenoids based on polarity. This compound typically elutes in intermediate fractions alongside coronarins A and C.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification of this compound is achieved via reversed-phase HPLC using a C18 column and isocratic conditions (e.g., acetonitrile-water, 85:15 v/v). This step resolves this compound from structurally similar analogs, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Key Parameters for this compound Isolation
Step Conditions Yield (this compound)
Soxhlet Extraction Methanol, 70°C, 24 h 0.05–0.1% (w/w)
Silica Gel Chromatography n-Hexane–acetone (95:5 to 70:30) 15–20 mg/g extract
HPLC Purification C18 column, acetonitrile–water (85:15), flow rate 1 mL/min >95% purity

Semi-Synthetic Preparation of this compound

Starting Material: (+)-Manool

(+)-Manool, a commercially available labdane diterpene, serves as the precursor for this compound synthesis. The synthetic route involves strategic functionalization of the manool skeleton.

Key Synthetic Steps

Dehydration to Form Diene Intermediate

(+)-Manool undergoes acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid) to yield labda-8(17),13-diene. This diene is critical for subsequent oxygenation reactions.

Photooxygenation and Peroxide Formation

The diene intermediate is subjected to photosensitized oxygenation with singlet oxygen (¹O₂) in the presence of rose bengal, forming an endoperoxide (e.g., labda-8(17),13-diene-15,16-peroxide). This step is conducted under visible light at –20°C to prevent side reactions.

Reductive Cleavage and Cyclization

The peroxide intermediate is reduced with sodium borohydride (NaBH₄) to generate a diol, which undergoes acid-mediated cyclization (e.g., HCl in THF) to form the γ-lactone moiety characteristic of this compound.

Functional Group Modifications

Selective oxidation of the C-15 position using Jones reagent (CrO₃/H₂SO₄) introduces the ketone group, completing the this compound structure.

Table 2: Semi-Synthetic Route from (+)-Manool to this compound
Step Reagents/Conditions Yield (%)
Dehydration p-TsOH, toluene, reflux, 6 h 85–90
Photooxygenation Rose bengal, O₂, hv, CH₂Cl₂, –20°C, 2 h 70–75
Reductive Cleavage NaBH₄, MeOH, 0°C, 1 h 65–70
Cyclization HCl (1M), THF, rt, 4 h 60–65
Oxidation Jones reagent, acetone, 0°C, 30 min 50–55

Analytical Characterization of this compound

This compound is characterized by spectroscopic methods:

  • ¹H NMR : Signals at δ 5.05 (s, H-17), 4.77 (s, H-17'), and 7.40 (d, J = 1.2 Hz, H-14) confirm the exocyclic methylene and furan moieties.
  • ¹³C NMR : Peaks at δ 170.5 (C-15 lactone), 138.5 (C-16), and 110.3 (C-17) validate the γ-lactone structure.
  • HRMS : [M+H]⁺ at m/z 317.2012 (C₂₀H₂₉O₃).

Challenges and Optimization Strategies

  • Low Natural Abundance : this compound constitutes <0.1% of Hedychium extracts, necessitating large-scale processing.
  • Stereochemical Control : The C-15 configuration (R) requires chiral auxiliaries or enzymatic resolution during synthesis.
  • Scalability : Photooxygenation steps face scalability issues due to light penetration limits; microreactor technology improves yields.

Chemical Reactions Analysis

General Reactivity of Labdane Diterpenes

Labdane diterpenes, including coronarins, are characterized by a bicyclic core structure (decahydronaphthalene) with varying oxygenated functional groups (e.g., furan rings, hydroxyl groups, exomethylene moieties). Key reaction types include:

  • Oxidation : Labdanes undergo regioselective oxidation at allylic or exomethylene positions. For example, coronarin D ( ) features a furan ring formed via oxidative cyclization.

  • Cyclization : Acid- or base-catalyzed cyclizations are common, as seen in the synthesis of coronarin C from (+)-manool via peroxide intermediates .

  • Functional Group Interconversion : Hydroxyl groups can be acetylated, methylated, or oxidized to ketones, as observed in derivatives of coronarin K and L .

Synthetic Pathways for Coronarin Analogues

While Coronarin B itself is not directly described, methodologies for synthesizing structurally similar compounds provide a framework:

From (+)-Manool

A practical route to labdane diterpenes involves (+)-manool as a starting material ( ):

  • Peroxidation : Photooxygenation of manool yields key intermediates like 9 (a peroxide), which undergoes cyclization to form coronarin C.

  • Furan Formation : Photosensitized oxygenation introduces furan rings, critical in coronarin structures.

Example Reaction Sequence

text
(+)-Manool → Peroxide Intermediate → Cyclization → Coronarin C

This pathway highlights the role of radical intermediates and controlled oxygenation in constructing the labdane skeleton.

Biological Activity and Reaction Implications

Coronarin derivatives exhibit bioactivity tied to their functional groups:

  • NF-κB Inhibition : Coronarin D suppresses NF-κB activation via interactions with IκBα kinase, suggesting electrophilic reactivity at its α,β-unsaturated carbonyl groups .

  • Antioxidant Effects : Coronarin K induces ROS accumulation in cancer cells, likely through redox cycling of its phenolic and furan moieties .

Structural and Spectroscopic Data

While specific data for this compound are absent, analogous compounds provide benchmarks:

Key NMR Signals for Labdane Diterpenes

Proton/Carbonδ (ppm)Assignment
H-175.05Exomethylene protons
C-2017.3Methyl (C-20)
C=O170–180Ketone or ester groups

Data derived from coronarin K and L .

Mechanism of Action

Coronarin B exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key mediator of inflammation and apoptosis . By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and enhances apoptosis in cancer cells. Additionally, the compound induces mitochondrial membrane potential depolarization and activates caspases, leading to programmed cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Coronarin B belongs to the labdane diterpene family, which shares a core bicyclic framework. Key structural variations among coronarins include oxygen-containing functional groups (e.g., lactones, epoxides) and substituent positions, which critically influence bioactivity:

Compound Molecular Formula Key Functional Groups Source Plant Reference
Coronarin A C~20~H~28~O~2~ Epoxide, hydroxyl Hedychium coronarium
This compound Not specified† Presumed lactone or epoxide Hedychium coronarium
Coronarin D C~20~H~26~O~3~ α,β-unsaturated lactone Roscoea purpurea
Coronarin K C~20~H~28~O~3~ Cyclic lactone, diene Roscoea purpurea
Coronarin L C~20~H~28~O~3~ Cyclic lactone, diene Roscoea purpurea

Structural data for this compound is inferred from its classification within the labdane diterpene family.

Coronarin D and K/L differ from Coronarin A/B due to their α,β-unsaturated lactone groups, which enhance reactivity and bioactivity . For example, the lactone in Coronarin D facilitates covalent interactions with cellular targets, contributing to its potent cytotoxicity .

Bioactivity and Mechanisms

Cytotoxic Activity

Coronarin D exhibits the strongest cytotoxic effects among coronarins, with mechanisms including:

  • Apoptosis induction : Activation of caspases 3/7 and PARP cleavage in glioblastoma and osteosarcoma cells .
  • Cell cycle arrest : G2/M phase arrest via upregulation of cyclin B1 and phospho-histone H3 .

In contrast, Coronarin A shows weaker cytotoxicity (IC~50~ >50 µM in MCF-7 cells) due to its lack of a reactive lactone group . Coronarin K and L, though structurally similar to D, require further studies to confirm their potency .

Antimicrobial and Anti-inflammatory Effects
  • Coronarin D demonstrates antifungal activity against Candida albicans (MIC = 2 mg/mL) and synergizes with antibiotics .
  • Coronarin A inhibits inflammation by suppressing fMLP-induced superoxide anion production (IC~50~ <6.17 µg/mL) .

Q & A

Q. How can systematic reviews be structured to evaluate this compound’s therapeutic potential across disciplines?

  • Methodological Answer : Follow PRISMA guidelines to screen studies from databases (PubMed, Scopus). Extract data into standardized tables (e.g., bioactivity, model systems, dosages). Assess bias using tools like ROBINS-I and synthesize findings via narrative or meta-analysis, highlighting interdisciplinary gaps (e.g., ethnopharmacology vs. molecular pharmacology) .

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